molecular formula C23H18N2O2S B2929696 N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 361159-26-4

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No.: B2929696
CAS No.: 361159-26-4
M. Wt: 386.47
InChI Key: AGUVNKKRVXJJFC-UHFFFAOYSA-N
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Description

N-[4-(4-Phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a thiazole-based compound featuring a 4-phenoxyphenyl substituent at the 4-position of the thiazole ring and a phenylacetamide group at the 2-position. Thiazole derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. The phenoxy and phenyl groups likely influence its lipophilicity, binding affinity, and metabolic stability, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c26-22(15-17-7-3-1-4-8-17)25-23-24-21(16-28-23)18-11-13-20(14-12-18)27-19-9-5-2-6-10-19/h1-14,16H,15H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUVNKKRVXJJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the condensation of 4-phenoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA, leading to its potential anticancer properties.

Comparison with Similar Compounds

Phenoxyphenyl vs. Halogenated Aryl Groups

  • Compound 9c showed distinct docking poses in molecular modeling, suggesting improved target engagement compared to non-halogenated analogs .
  • N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14, ): The chloro and fluoro substituents introduce electron-withdrawing effects, which may stabilize charge-transfer interactions in enzyme active sites.

Phenoxyphenyl vs. Alkyl/Aryl Groups

  • N-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide (): Replacing the phenoxy group with a butylphenyl chain increases hydrophobicity, which could improve membrane permeability but reduce solubility. This highlights the trade-off between lipophilicity and bioavailability .

Modifications at the Thiazole 2-Position (Acetamide Group)

  • N-[4-(4-Phenoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide (Hypothetical Analog): Fluorination of the phenylacetamide group could enhance metabolic stability and binding affinity through increased electronegativity, as seen in COX/LOX inhibitors like 6a () .

Heterocyclic and Functional Group Additions

  • 2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide () :
    The thiophene moiety adds a sulfur-containing heterocycle, which may influence redox properties or metal coordination in biological systems .
  • N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-thiophen-3-ylacetamide () :
    Dual thiophene substitutions create a conjugated system, possibly altering electronic distribution and binding kinetics .

Data Tables

Table 1: Structural and Physical Properties of Selected Thiazole Derivatives

Compound Name R (Position 4) Acetamide Group (Position 2) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
N-[4-(4-Phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide 4-Phenoxyphenyl Phenylacetamide Not reported Not available -
9c () 4-Bromophenyl Phenylacetamide 215–217 IR: νC=S 1255 cm⁻¹; ¹H NMR: δ 7.8 (d, J=8 Hz)
14 () 3-Chloro-4-fluorophenyl Acetamide Not reported LCMS: m/z 310 [M+H]⁺
N-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide 4-Butylphenyl Phenylacetamide Not reported Not available

Research Findings and Trends

  • Electron-Withdrawing Groups : Halogens (Br, Cl, F) at the aryl position improve binding in docking studies, likely due to dipole interactions and van der Waals forces .
  • Hydrophobic Substituents : Alkyl chains (e.g., butyl) enhance lipophilicity but may reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

The synthesis of this compound typically involves the following steps:

  • Condensation Reaction : The compound is synthesized through the condensation of 4-phenoxybenzaldehyde with thiosemicarbazide to form the thiazole ring.
  • Formation of Amide : The thiazole intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product. Common solvents used include ethanol or methanol, with triethylamine as a catalyst for improved yield and purity.

2.1 Anticancer Activity

Research indicates that derivatives of phenylacetamide, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures showed potent cytotoxic effects against various cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7) cells.

CompoundCell LineIC50 (µM)Reference
This compoundPC3Not specified
ImatinibPC340
Compound 2cMCF-7100

The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

2.2 Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A related study evaluated a series of N-phenylacetamide derivatives containing thiazole moieties against bacterial strains:

Bacterial StrainEC50 (µM)Comparison
Xanthomonas oryzae pv. Oryzae (Xoo)156.7Better than bismerthiazol (230.5 µM)
Xanthomonas axonopodis pv. Citri (Xac)281.2Better than thiodiazole copper (476.52 µM)

The results indicated that these compounds could disrupt bacterial cell membranes, leading to cell lysis .

2.3 Other Biological Activities

In addition to anticancer and antimicrobial properties, this compound has been explored for potential anti-inflammatory and analgesic effects. These properties are attributed to its ability to modulate inflammatory pathways and pain perception mechanisms.

3. Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

  • Anticancer Efficacy : A study on phenylacetamide derivatives found that modifications in the chemical structure significantly influenced their anticancer potency, suggesting that further optimization could yield more effective agents against resistant cancer types .
  • Antimicrobial Mechanisms : Research demonstrated that the compound's effectiveness against bacterial strains was linked to its ability to cause structural damage to bacterial membranes, which was confirmed through scanning electron microscopy .

4. Conclusion

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial applications. Continued research into its mechanisms of action and structural optimization may lead to the development of novel therapeutic agents in oncology and infectious disease management.

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